molecular formula C14H19N3O3S B2850755 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 2034375-22-7

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2850755
CAS No.: 2034375-22-7
M. Wt: 309.38
InChI Key: DNUKOAXDSALZBL-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a furan-2-yl group at position 4 and methyl groups at positions 3 and 3. A cyclopropanesulfonamide moiety is attached via an ethyl linker to the pyrazole nitrogen. The furan heterocycle introduces electron-rich aromaticity, while the cyclopropane ring may enhance metabolic stability due to its constrained geometry.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-10-14(13-4-3-9-20-13)11(2)17(16-10)8-7-15-21(18,19)12-5-6-12/h3-4,9,12,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUKOAXDSALZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2CC2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Peer-Reviewed Literature ()

Compounds 25 and 27 in share a pyridinesulfonamide scaffold but differ in substituents:

  • 25 : 4-(3,4,5-trimethylpyrazol-1-yl)-pyridinesulfonamide with a 4-chlorophenyl carbamoyl group.
  • 27 : 4-(4-butyl-3,5-dimethylpyrazol-1-yl)-pyridinesulfonamide with the same carbamoyl substituent.

Key Differences vs. Target Compound :

  • Core Structure : The target uses a pyrazole directly linked to cyclopropanesulfonamide, whereas 25/27 employ pyridine-sulfonamide with a pyrazole substituent.
  • The cyclopropane in the target likely reduces conformational flexibility relative to the butyl chain in 27.
  • Physical Properties : 25 and 27 exhibit melting points of 178–182°C and 138–142°C, respectively, and synthesis yields of ~75–76% . Data for the target compound are unavailable but may vary due to its distinct solubility profile.

Cyclopropanesulfonamide Derivatives in Patent Literature (–4)

describes N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide , a fused polycyclic system with a cyclopropane sulfonamide. details analogues with pyrrolo[2,3-b]pyridine cores.

Comparison Highlights :

  • Complexity : The patent compounds feature fused heterocycles (imidazo-pyrrolo-pyrazine/pyridine), resulting in higher molecular weights (>500 g/mol) compared to the target compound’s simpler pyrazole-furan system.
  • Synthetic Routes : The target’s ethyl linker may simplify synthesis relative to the multi-step procedures in –4, which involve Pd-catalyzed couplings and Lawesson’s reagent .
  • Bioavailability : The rigid fused rings in patent compounds may limit solubility, whereas the target’s furan and ethyl groups could improve membrane permeability.

Pyrazolo-Pyrimidine and Chromenone Derivatives ()

Example 53 in includes a pyrazolo[3,4-d]pyrimidine core with a fluorinated chromenone group.

Functional Contrast :

  • Electron-Withdrawing Groups: The target’s furan is electron-rich, while the chromenone in Example 53 contains carbonyl groups that may polarize the molecule.

Critical Analysis of Structural Motifs

  • Furan vs. Chlorophenyl : The furan’s oxygen atom may engage in hydrogen bonding, unlike the chloro group in compounds, which relies on hydrophobic interactions .
  • Cyclopropane vs. Alkyl Chains : The cyclopropane’s ring strain could enhance binding affinity through pre-organization, whereas butyl/ethyl chains (, ) introduce flexibility .

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